molecular formula C44H64B2N2O6 B8127022 (E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione

(E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B8127022
M. Wt: 738.6 g/mol
InChI Key: GXHAQPUYIWIYPF-HEFFKOSUSA-N
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Description

(E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione is a synthetic isoindigo-derived compound functionalized with 2-ethylhexyl side chains and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups. The compound’s core structure consists of a conjugated biindolinylidene-dione system, which serves as an electron-deficient (acceptor) unit in organic semiconductors. The boronate ester substituents at the 6,6' positions enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis, while the branched 2-ethylhexyl chains improve solubility in organic solvents, critical for solution-processable optoelectronic devices .

Property Value
Molecular Formula C₄₈H₆₈B₂N₂O₆
Molecular Weight 827.49 g/mol
Key Features Boronate esters for polymerization, branched alkyl chains for solubility
Applications Organic field-effect transistors (OFETs), organic photovoltaics (OPVs)
CAS Number 1563062-80-5 (analog with 2-octyldodecyl chains)

Properties

IUPAC Name

(3E)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAQPUYIWIYPF-HEFFKOSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64B2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen vs. Boronate Substituents

Compounds with bromine substituents at the 6,6' positions, such as (E)-6,6'-dibromo-1,1'-bis(2-octyldodecyl)-[3,3'-biindolinylidene]-2,2'-dione (CAS 1263379-85-6), share the isoindigo core but lack boronate groups. Bromine facilitates Stille or Kumada couplings, while boronate esters enable Suzuki reactions. The brominated analog has a higher molecular weight (981.12 g/mol) and reduced solubility compared to the target compound due to longer alkyl chains (2-octyldodecyl vs. 2-ethylhexyl) .

Compound Substituents Molecular Weight Key Applications
Target Boronate Compound Boronate esters, 2-ethylhexyl 827.49 g/mol Polymer precursors, OFETs
(E)-6,6'-dibromo-1,1'-bis(2-octyldodecyl)-[3,3'-biindolinylidene]-2,2'-dione Bromine, 2-octyldodecyl 981.12 g/mol OFETs, OPVs

Isoindigo-Based Donor-Acceptor Small Molecules

Compounds like S10 and S11 (triphenylamine- and carbazole-functionalized isoindigo derivatives) exhibit donor-acceptor-donor (D-A-D) architectures. The target compound lacks donor moieties but shares the isoindigo acceptor core. S10 and S11 show intramolecular charge transfer (ICT) transitions with optical band gaps of ~1.8–2.0 eV, while the boronate-functionalized target compound may exhibit a narrower bandgap due to enhanced conjugation from boronate groups .

Compound Structure Optical Bandgap Key Feature
Target Acceptor-only Not reported Boronate esters for polymerization
S10 Triphenylamine donor ~1.8 eV Enhanced ICT, solution-processable
S11 Carbazole donor ~2.0 eV Higher thermal stability

Alkyl Chain Variations

The compound (E)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione (CAS 1563062-80-5) shares the boronate substituents but uses longer 2-octyldodecyl chains. This increases molecular weight (1,093.36 g/mol) and film-forming properties but may reduce crystallinity in OFETs compared to the 2-ethylhexyl variant .

Alkyl Chain Molecular Weight Solubility Device Performance
2-ethylhexyl 827.49 g/mol High Balanced mobility
2-octyldodecyl 1,093.36 g/mol Moderate Improved film morphology

Preparation Methods

Direct Coupling of Prefunctionalized Isatins

Source reports a one-pot method using 6-bromo-1-(2-ethylhexyl)isatin and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling:

ParameterValue
CatalystPd(PPh₃)₄
BaseCs₂CO₃
SolventToluene/Ethanol (4:1)
Yield65–75%

Cross-Coupling with Boronic Esters

Source demonstrates Stille coupling using tributylstannyl-thiophene derivatives, though this method is less efficient for boronate installation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Miyaura Borylation8595High
Direct Suzuki Coupling7590Moderate
Stille Coupling6085Low

The Miyaura approach is optimal for large-scale synthesis due to superior yields and minimal side products.

Mechanistic Insights

  • Dimerization : Proceeds via single-electron transfer (SET) from Fe(0) to isatin, generating radical intermediates that couple regioselectively.

  • Borylation : Oxidative addition of Pd(0) to C–Br bonds, followed by transmetalation with B₂pin₂ and reductive elimination.

Challenges and Solutions

  • Boronate Hydrolysis : Additives like 2,6-lutidine suppress protic side reactions.

  • Steric Hindrance : Elevated temperatures (100°C) improve reaction kinetics for bulky ethylhexyl groups .

Q & A

Q. What are effective synthetic routes for preparing (E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione?

Methodological Answer: The synthesis of this compound involves sequential functionalization of the biindolinylidene core. Key steps include:

  • Core Formation: Condensation of indole derivatives under reflux with catalysts like acetic acid or t-BuOK to form the biindolinylidene backbone .
  • Boronic Ester Introduction: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups .
  • Alkylation: Reaction with 2-ethylhexyl halides under basic conditions (e.g., K₂CO₃) to attach the solubilizing 2-ethylhexyl groups .
    Critical Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by ¹H/¹³C NMR.

Q. How can researchers confirm the stereochemical (E)-configuration of the biindolinylidene core?

Methodological Answer: The E-configuration is determined via:

  • X-ray Crystallography: Resolve the crystal structure to measure dihedral angles between substituents. For example, in analogous biindole systems, dihedral angles <15° between aromatic planes confirm the E-configuration .
  • NOESY NMR: Absence of nuclear Overhauser effects between protons on opposite sides of the double bond supports the trans (E) arrangement .
    Data Interpretation Tip: Compare experimental NMR shifts with computational (DFT) predictions for E vs. Z isomers.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ethylhexyl CH₃ at δ 0.8–1.5 ppm) and confirm boronic ester integration .
  • FT-IR: Detect C=O stretches (~1700 cm⁻¹) from the dione moiety and B-O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do the 2-ethylhexyl and dioxaborolane substituents influence the compound’s electronic properties and solubility?

Methodological Answer:

  • Solubility: The 2-ethylhexyl groups enhance solubility in nonpolar solvents (e.g., toluene, hexane) by reducing crystallinity, as seen in similar alkylated indole systems .
  • Electronic Effects: The electron-deficient dioxaborolane groups lower the LUMO energy, enhancing electron-accepting properties. Use cyclic voltammetry to measure reduction potentials (e.g., E₁/₂ ≈ -1.2 V vs. Fc/Fc⁺) .
    Experimental Design: Compare UV-vis absorption/emission spectra with non-borylated analogs to quantify bathochromic shifts.

Q. What strategies resolve contradictions in reported reactivity of similar boronic ester-functionalized biindoles?

Methodological Answer: Discrepancies in cross-coupling efficiency (e.g., Suzuki reactions) may arise from:

  • Steric Hindrance: Bulkier 2-ethylhexyl groups can slow transmetallation. Test smaller alkyl chains (e.g., methyl) to isolate steric effects .
  • Protodeboronation: Use radical scavengers (e.g., TEMPO) or lower temperatures to suppress decomposition .
    Case Study: A 2024 study found that Pd(OAc)₂ with SPhos ligand minimizes side reactions in sterically hindered systems .

Q. How can non-covalent interactions (NCIs) dictate supramolecular assembly in crystalline phases?

Methodological Answer:

  • X-ray Analysis: Identify intermolecular interactions (e.g., C–H···π, π-π stacking) driving 2D/3D networks. For example, C5–H5···N1 interactions in analogous compounds form parallel bc-plane layers .
  • DFT Calculations: Quantify interaction energies (e.g., ~5–10 kcal/mol for C–H···O bonds) using B3LYP/6-31G(d) .
    Application: Leverage NCIs to design materials with tailored porosity or charge-transport properties.

Q. What experimental and computational methods assess the compound’s potential in organic electronics?

Methodological Answer:

  • Charge Mobility: Use space-charge-limited current (SCLC) measurements in thin-film devices .
  • Bandgap Engineering: Pair with electron-rich polymers (e.g., P3HT) and measure photovoltaic efficiency in bulk heterojunction cells.
  • TD-DFT: Simulate excited-state properties to predict absorption/emission behavior .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of dioxaborolane-functionalized biindoles?

Methodological Answer: Variations in decomposition temperatures (Td) may stem from:

  • Purity: Impurities (e.g., residual Pd catalysts) lower Td. Use ICP-MS to quantify metal content .
  • Substituent Effects: Bulky 2-ethylhexyl groups increase steric protection, raising Td by ~20°C compared to linear alkyl chains .
    Validation: Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) with controlled heating rates.

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